![molecular formula C19H11ClFN3O3S B2987678 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole CAS No. 287176-94-7](/img/structure/B2987678.png)
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole
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Overview
Description
The compound “3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole” is a chemical compound with the linear formula C11H7ClFNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data .Scientific Research Applications
Antitumor Applications
The synthesis and evaluation of novel derivatives, including those similar to the specified chemical structure, have demonstrated significant cytostatic activities against various malignant human cell lines, such as cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), alongside normal human fibroblast cell lines (WI-38) (Racané et al., 2006). This indicates the potential of such compounds in cancer research for the development of new therapeutic agents.
Antimicrobial and Antifungal Activities
Compounds derived from or related to the structure have shown promising anti-microbial activity. For instance, certain synthesized fluorinated benzothiazolo imidazole compounds have exhibited significant antimycobacterial activity, highlighting their potential in combating microbial infections (Sathe et al., 2011). Additionally, triazole-oxadiazole compounds have been synthesized and identified for their potent antifungal and apoptotic effects against Candida species, suggesting a new avenue for antifungal drug development (Çavușoğlu et al., 2018).
Herbicidal Activities
Research into 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which share structural similarities with the compound of interest, has uncovered their efficacy as herbicides in paddy fields. These compounds demonstrated potent herbicidal activity against annual weeds and exhibited good selectivity and tolerance in rice, underpinning their potential as agricultural chemicals (Hwang et al., 2005).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the tyrosine degradation pathway . It catalyzes the conversion of 4-hydroxyphenylpyruvate acid to homogentisic acid (HGA) .
Mode of Action
The compound interacts with HPPD, inhibiting its function . This inhibition disrupts the normal tyrosine degradation pathway, leading to a series of downstream effects .
Biochemical Pathways
HGA, the product of the HPPD-catalyzed reaction, can be further catalyzed into plastoquinone and tocopheryl in plants . Plastoquinone is an essential synthetic precursor for carotenoid, which quenches sunlight-dependent singlet oxygen against degrading photosynthetic pigments . Tocopheryl manifests a primary antioxidant effect in metabolism and firms the functions and structure of photosystem II . Therefore, the inhibition of HPPD provokes unique bleaching symptoms, which is followed by necrosis and death .
Result of Action
The result of the compound’s action is the disruption of the tyrosine degradation pathway, leading to the inhibition of the synthesis of plastoquinone and tocopheryl . This causes unique bleaching symptoms in plants, followed by necrosis and death .
Action Environment
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O3S/c1-10-16(18(23-27-10)17-13(20)6-3-7-14(17)21)19-22-15(9-28-19)11-4-2-5-12(8-11)24(25)26/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTPRFNBBAMXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole |
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